molecular formula C20H22N6O2 B6461617 2-(3-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549038-49-3

2-(3-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461617
CAS No.: 2549038-49-3
M. Wt: 378.4 g/mol
InChI Key: XHNBVXWCOPYKAY-UHFFFAOYSA-N
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Description

This compound features a structurally intricate framework combining three key components:

  • 3-Methoxybenzoyl group: A methoxy-substituted aromatic ring linked via a carbonyl group, influencing electronic properties and solubility .

For instance, hydrazinolysis and heterocyclization with reagents like monochloroacetic acid or phenylisothiocyanate are common strategies for constructing triazole-containing systems .

Properties

IUPAC Name

(3-methoxyphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-21-22-18-6-7-19(23-26(13)18)24-9-15-11-25(12-16(15)10-24)20(27)14-4-3-5-17(8-14)28-2/h3-8,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNBVXWCOPYKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (CAS Number: 2640957-61-3) is a novel chemical entity with potential therapeutic applications. This article presents a detailed examination of its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6O2C_{19}H_{20}N_{6}O_{2}, with a molecular weight of 364.4 g/mol. The compound features a complex structure that includes a triazolo-pyridazine moiety which is known for its diverse biological activities.

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, this compound has been evaluated for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The following table summarizes the cytotoxicity data:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound exhibits potent cytotoxic activity, comparable to known chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the triazolo and pyridazine moieties can significantly influence the biological activity of the compound. For instance:

  • The presence of specific substituents on the benzoyl group enhances binding affinity to c-Met kinase.
  • Variations in the octahydropyrrolo structure affect cytotoxicity profiles across different cell lines.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. Researchers synthesized various analogs and tested their efficacy against c-Met overexpressed cell lines. The most promising derivatives demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anti-cancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related heterocyclic derivatives from the literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Biological Activity (Inferred/Reported)
Target Compound : 2-(3-Methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole Octahydropyrrolo[3,4-c]pyrrole + triazolopyridazine 3-Methoxybenzoyl, 3-methyl-triazolo-pyridazine Likely involves hydrazine intermediates and heterocyclization (similar to ) Potential kinase or protease inhibition (analogous to triazolo systems )
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6, ) Pyrrolothiazolopyrimidine + triazolo-thiadiazinone 4-Methoxyphenyl, phenyl groups Reaction of hydrazide with monochloroacetic acid Antifungal (via thiadiazinone moiety)
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)...triazol-5-yl}pyridin-2-amine (Compound 12, ) Pyridine + triazole + pyrrolothiazolopyrimidine 4-Chlorophenyl, 4-methoxyphenyl Condensation with amino-pyridine derivatives Not reported; structural similarity suggests DNA intercalation potential
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole () Perhydro-pyrrolopyrrole + thiazole 4-Methoxyphenyl, phenylsulfonyl Single-crystal X-ray confirmed structure Crystallographic stability studies
Methyl 4-[3-(2-hydroxyphenyl)-6-oxo-5-(4-pyridinylmethyl)-...pyrrolo[3,4-c]pyrazol-4-yl]benzoate () Pyrrolo[3,4-c]pyrazole + pyridine 2-Hydroxyphenyl, 4-pyridinylmethyl Multi-step cyclization Probable kinase modulation

Key Observations:

Structural Diversity: The target compound’s octahydropyrrolo[3,4-c]pyrrole core distinguishes it from analogs with pyrrolothiazolopyrimidine (e.g., ) or pyridine backbones (e.g., ). This saturated system may confer superior pharmacokinetic properties, such as reduced oxidative metabolism .

Synthesis Strategies: Triazole formation via hydrazine intermediates (e.g., compound 6 in ) is a shared approach, though the target compound’s triazolopyridazine moiety likely requires specialized pyridazine cyclization steps. Heterocyclization reagents like monochloroacetic acid () or ethyl chloroacetate () are critical for constructing fused systems.

Biological Implications :

  • Triazolo-thiadiazoles (e.g., ) exhibit antifungal activity via 14-α-demethylase inhibition, suggesting the target compound could share similar mechanisms if optimized for enzyme binding.
  • The phenylsulfonyl group in enhances crystallographic stability, a feature that could be leveraged to improve the target compound’s formulation.

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